molecular formula C42H68N14O7 B10849287 H-Ryyrik-NH2

H-Ryyrik-NH2

Cat. No.: B10849287
M. Wt: 881.1 g/mol
InChI Key: NJUUHBQLRQTWGG-QQUOXUDESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of H-RYYRIK-NH2 involves solid-phase peptide synthesis using the Fmoc-strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetyl group is essential for its activity, while the C-terminal amide group is less significant . Industrial production methods for peptides like this compound typically involve automated peptide synthesizers that can handle large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

H-RYYRIK-NH2 undergoes various chemical reactions, including substitution and reduction. For instance, tritium-labelled isovaleryl-RYYRIK-NH2 is prepared from its precursor by catalytic reduction using tritium gas . Common reagents used in these reactions include tritium gas and other reducing agents. The major products formed from these reactions are tritium-labelled analogs that are useful for receptor-binding studies.

Mechanism of Action

H-RYYRIK-NH2 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor (ORL1). It competitively inhibits the stimulation of GTP binding to G proteins by nociceptin, thereby blocking the nociceptin-induced activation of G proteins . This antagonism is specific to the ORL1 receptor and does not affect other opioid receptors. The N-terminal acetyl group and the tripeptide sequence RYY (Arg-Tyr-Tyr) are crucial for its binding to the receptor .

Comparison with Similar Compounds

H-RYYRIK-NH2 is similar to other nociceptin antagonists, such as Ac-RYYRWK-NH2 and tritium-labelled isovaleryl-RYYRIK-NH2 . These compounds share structural similarities and target the same receptor but differ in their binding affinities and specific activities. This compound is unique in its high affinity and specificity for the ORL1 receptor, making it a valuable tool for studying nociceptin signaling pathways and developing therapeutic agents.

Properties

Molecular Formula

C42H68N14O7

Molecular Weight

881.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51)/t25-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

NJUUHBQLRQTWGG-QQUOXUDESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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